9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Description

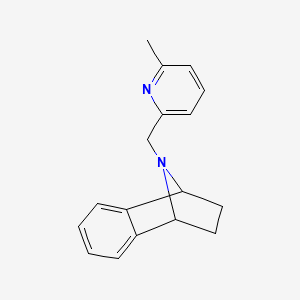

9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a bicyclic heterocyclic compound featuring a fused naphthalene backbone with a 1,4-epimino bridge (NH) and a (6-methylpyridin-2-yl)methyl substituent at the 9-position. Its molecular formula is C₁₆H₁₇N₂, with a molecular weight of 237.32 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .

Properties

IUPAC Name |

11-[(6-methylpyridin-2-yl)methyl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-5-4-6-13(18-12)11-19-16-9-10-17(19)15-8-3-2-7-14(15)16/h2-8,16-17H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMIPVJRXGXXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3CCC2C4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methylpyridin-2-ylmethyl precursor, which is then reacted with naphthalene derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure Variations: Epimino vs. Methano Bridges

The 1,2,3,4-tetrahydro-1,4-epiminonaphthalene core distinguishes itself from 1,2,3,4-tetrahydro-1,4-methanonaphthalenes (THMNs) by replacing the methano (CH₂) bridge with an epimino (NH) group. Studies on THMNs (e.g., alkyl-substituted derivatives) reveal that their rigid frameworks exhibit reorientational dynamics dependent on substituent size and shape, as analyzed via ¹³C NMR relaxation data . In contrast, the NH bridge in the target compound may:

- Enhance hydrogen bonding with solvents or biological targets.

- Modulate electronic effects via lone-pair electrons on nitrogen.

Substituent Effects: Pyridinylmethyl vs. Other Functional Groups

Comparison with Brominated Derivatives

6-Bromo-1,1,4,4-tetramethyltetralin () features a bromine atom and four methyl groups. In contrast, the pyridinylmethyl substituent in the target compound contributes:

- Aromatic π-system interactions via the pyridine ring.

- Moderate hydrophilicity due to the nitrogen atom.

- Steric hindrance from the methyl group at the pyridine’s 6-position.

Comparison with Pyrimidine-Substituted Analogs

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene (CAS 2034602-46-3, MW: 251.33 g/mol, C₁₆H₁₇N₃) shares the same core but substitutes a dimethylpyrimidine group . Key differences include:

- Electronic effects : Pyrimidine’s two nitrogen atoms create a more electron-deficient ring compared to pyridine.

- Hydrogen bonding: Pyrimidine can act as both hydrogen bond acceptor and donor, whereas pyridine is primarily an acceptor.

- Steric profile : The 2,6-dimethyl groups on pyrimidine increase steric bulk compared to the single methyl group on the pyridine in the target compound.

Comparison with Patent Compounds

Patent EP2023/39 () includes derivatives like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which feature fluorophenyl and tetrahydropyridinyl groups. These substituents introduce:

- Electron-withdrawing fluorine atoms altering reactivity.

- Extended conjugation for enhanced photophysical properties.

Biological Activity

The compound 9-((6-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including data from case studies and research findings.

Molecular Formula

- C : 15

- H : 18

- N : 2

Structural Features

The compound features a tetrahydronaphthalene core substituted with a 6-methylpyridine moiety. This structural configuration is crucial for its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells in vitro.

- Neuroprotective Effects : The presence of the pyridine ring is associated with neuroprotective properties. Compounds with similar structures have shown promise in models of neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth, indicating potential as antimicrobial agents.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the effects of a related compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM. This suggests that modifications in the structure can enhance anticancer activity.

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Related Compound | MCF-7 (Breast Cancer) | 15 | Journal of Medicinal Chemistry |

Case Study 2: Neuroprotection

In another study focusing on neuroprotective effects, a derivative showed a significant reduction in neuronal apoptosis in a model of Alzheimer's disease. The compound was able to modulate oxidative stress markers effectively.

The biological activity of This compound is likely mediated through its interaction with specific receptors or enzymes in the body. The presence of the methylpyridine group may enhance binding affinity to target proteins involved in cell signaling pathways related to cancer proliferation and neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.